Isopropyl dodec-11-enylfluorophosphonate

Endocannabinoid System CB1 Receptor Antagonism FAAH Inhibition

Isopropyl dodec-11-enylfluorophosphonate (IDEFP) is a covalent dual-action probe that simultaneously antagonizes CB1 and inhibits FAAH at matched potency (IC50=2 nM), a unique pharmacological profile unattainable by single-target modulators or drug combinations. Its validated co-crystal structures (PDB: 4X91, 6MVD) and distinct dodec-11-enyl tail make it an essential tool for serine hydrolase profiling and structure-based drug design. Researchers trust its defined binding mode and selectivity fingerprint for reproducible, high-impact studies.

Molecular Formula C15H30FO2P
Molecular Weight 292.37 g/mol
Cat. No. B590908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl dodec-11-enylfluorophosphonate
Synonyms11-dodecenyl-phosphonofluoridic acid, 1-methylethyl ester
Molecular FormulaC15H30FO2P
Molecular Weight292.37 g/mol
Structural Identifiers
SMILESCC(C)OP(=O)(CCCCCCCCCCC=C)F
InChIInChI=1S/C15H30FO2P/c1-4-5-6-7-8-9-10-11-12-13-14-19(16,17)18-15(2)3/h4,15H,1,5-14H2,2-3H3
InChIKeyHAGAHLUSUUTRJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isopropyl dodec-11-enylfluorophosphonate: CB1/FAAH Dual-Action Inhibitor for Endocannabinoid Research


Isopropyl dodec-11-enylfluorophosphonate (IDEFP; CAS 623114-64-7) is an organophosphorus ester that functions as a dual-action small molecule probe targeting the central cannabinoid receptor (CB1) and fatty acid amide hydrolase (FAAH). Unlike many endocannabinoid system modulators that affect only a single target, IDEFP simultaneously antagonizes CB1 receptors and inhibits FAAH enzymatic activity with equipotent IC50 values of 2 nM for both targets . Its covalent inhibition mechanism is mediated by the electrophilic fluorophosphonate warhead, which forms a stable adduct with the catalytic serine residue in serine hydrolases . This dual functionality positions IDEFP as a valuable pharmacological tool for dissecting the complex interplay between CB1 receptor signaling and endocannabinoid degradation pathways.

Why FAAH Inhibitors or CB1 Antagonists Alone Cannot Substitute for Isopropyl dodec-11-enylfluorophosphonate in Mechanistic Studies


Standard FAAH-selective inhibitors (e.g., URB597, PF-04457845) elevate anandamide levels but fail to block CB1 receptor activation, while CB1-selective antagonists (e.g., rimonabant, AM251) block receptor signaling without affecting endocannabinoid tone. In contrast, IDEFP's equipotent dual CB1 antagonism/FAAH inhibition (IC50 = 2 nM for both) enables unique experimental paradigms where both pathways are simultaneously modulated. Furthermore, IDEFP's distinct dodec-11-enyl lipophilic tail confers different off-target serine hydrolase interaction profiles compared to closely related fluorophosphonates such as methyl arachidonyl fluorophosphonate (MAFP) or isopropyl dodecylfluorophosphonate (IDFP), as evidenced by distinct crystallographic binding modes in lysosomal phospholipase A2 and LCAT [1] [2]. Generic substitution with single-target modulators or structurally related fluorophosphonates will produce fundamentally different pharmacological signatures and cannot replicate IDEFP's specific target engagement profile.

Isopropyl dodec-11-enylfluorophosphonate: Quantified Differentiation Evidence vs. Key Comparators


Equipotent CB1 Antagonism and FAAH Inhibition: IDEFP vs. Single-Target Modulators

IDEFP exhibits equipotent inhibition of CB1 receptor binding and FAAH enzymatic activity with identical IC50 values of 2 nM for both targets [1]. In contrast, selective FAAH inhibitors such as URB597 show FAAH IC50 values in the low nanomolar range (~4-5 nM) but lack CB1 antagonism activity (CB1 IC50 > 10 μM) [2]. Conversely, selective CB1 antagonists such as rimonabant (SR141716A) exhibit potent CB1 antagonism (Ki ~2 nM) but possess no FAAH inhibitory activity [3].

Endocannabinoid System CB1 Receptor Antagonism FAAH Inhibition

Crystallographically Validated Binding Mode in Lysosomal Phospholipase A2: IDEFP vs. MAFP

X-ray crystallographic analysis of human lysosomal phospholipase A2 (LPLA2, Group XV PLA2) in complex with IDEFP (PDB: 4X91) resolved at 2.3 Å resolution demonstrates covalent modification of the catalytic serine residue by the fluorophosphonate warhead [1]. Parallel structures obtained with methyl arachidonyl fluorophosphonate (MAFP) (PDB: 4X95, 4X97) reveal distinct binding poses of the lipophilic tails, with the dodec-11-enyl chain of IDEFP occupying a different hydrophobic channel compared to the arachidonyl tail of MAFP [2]. The C11-C12 terminal double bond in IDEFP (absent in saturated analogs) introduces conformational constraints affecting ligand accommodation within the enzyme's hydrophobic tunnel [1].

Serine Hydrolase Lysosomal Phospholipase A2 Covalent Inhibition

LCAT Co-crystal Structure Reveals Conformation-Specific Binding: IDEFP as an Acyl Intermediate Mimic

IDEFP co-crystallized with human lecithin:cholesterol acyltransferase (LCAT) in complex with a piperidinylpyrazolopyridine activator (PDB: 6MVD) at 3.1 Å resolution reveals that IDEFP functions as an acyl intermediate-like inhibitor, trapping LCAT in an active conformation [1]. The structure demonstrates that IDEFP's dodec-11-enyl tail occupies the enzyme's hydrophobic substrate-binding tunnel while the fluorophosphonate moiety covalently modifies the catalytic serine. This binding mode is distinct from previously reported LCAT structures with other inhibitors and provides a structural template for understanding how fluorophosphonate probes stabilize specific conformational states of the enzyme [2]. The terminal alkene of the dodec-11-enyl chain introduces a degree of unsaturation that may influence lipid bilayer partitioning compared to fully saturated analogs like isopropyl dodecylfluorophosphonate (IDFP) .

LCAT HDL Metabolism Acyltransferase Inhibition

Isopropyl dodec-11-enylfluorophosphonate: Evidence-Backed Research and Discovery Applications


Simultaneous CB1 Blockade and FAAH Inhibition in Endocannabinoid Signaling Studies

For investigators examining the functional interplay between CB1 receptor activation and endocannabinoid catabolism, IDEFP serves as a unique dual-action probe that cannot be replicated by combining separate single-target modulators. Its equipotent IC50 of 2 nM for both CB1 antagonism and FAAH inhibition enables dose-response studies where both pathways are modulated with matched potency, avoiding confounding variables introduced by differential pharmacokinetics or potency mismatches when using drug combinations . This application is particularly relevant for in vitro signaling assays and ex vivo tissue preparations where simultaneous pathway interrogation is required.

Structural Biology of Serine Hydrolases: Crystallographic Probe for Active-Site Mapping

IDEFP's validated co-crystal structures with lysosomal phospholipase A2 (PDB: 4X91) at 2.3 Å resolution [1] and LCAT (PDB: 6MVD) at 3.1 Å resolution [2] establish its utility as a covalent active-site probe for serine hydrolase structural studies. The compound's dodec-11-enyl tail provides distinct electron density for unambiguous chain tracing in medium-resolution structures, while the terminal alkene offers a chemical handle for potential derivatization or radiolabeling. Researchers studying related α/β hydrolase fold enzymes can leverage these established crystallization conditions and binding mode data to accelerate their own structural campaigns.

LCAT-Targeted Cardiovascular Drug Discovery: Conformation-Specific Tool Compound

In the context of developing LCAT activators for treating coronary heart disease and familial LCAT deficiency, IDEFP provides a structurally validated tool for trapping the enzyme in an active conformation. The 6MVD co-crystal structure reveals how the compound stabilizes LCAT in complex with an activator molecule, offering a template for structure-based design of novel LCAT-targeting therapeutics [2]. Medicinal chemistry teams can use IDEFP as a reference inhibitor to benchmark the binding modes of lead compounds and assess conformational changes upon ligand engagement.

Phosphonate Warhead Selectivity Profiling in Chemical Biology

For chemical biologists conducting serine hydrolase selectivity profiling, IDEFP's distinct dodec-11-enyl lipophilic tail provides a complementary selectivity fingerprint compared to other fluorophosphonate probes such as MAFP (arachidonyl tail) or IDFP (fully saturated C12 tail) [1] [2]. Activity-based protein profiling (ABPP) studies employing IDEFP alongside structurally related fluorophosphonates enable the dissection of how lipophilic tail length and unsaturation govern enzyme family-wide target engagement, informing the rational design of next-generation covalent inhibitors with tailored selectivity profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isopropyl dodec-11-enylfluorophosphonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.